
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a 2,6-dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the cyclopropane derivative with an appropriate amine under suitable conditions.
Introduction of the 2,6-Dimethoxyphenyl Group: The final step involves the coupling of the cyclopropane carboxamide with 2,6-dimethoxyphenyl halide using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
1-(2,6-Dimethoxyphenyl)cyclopropanecarboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.
1-(2,6-Dimethoxyphenyl)cyclopropanemethanol: This compound has a hydroxyl group instead of a carboxamide group.
1-(2,6-Dimethoxyphenyl)cyclopropanamine: This compound features an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C12H15NO3/c1-15-8-4-3-5-9(16-2)10(8)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H2,13,14) |
InChI Key |
YSOBNPZQSXBQDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2(CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.